molecular formula C8H7N3O B8569131 Isatin hydrazone

Isatin hydrazone

Cat. No.: B8569131
M. Wt: 161.16 g/mol
InChI Key: VUWSZYFGAPIFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isatin hydrazone, derived from the condensation of isatin (1H-indole-2,3-dione) with hydrazine or substituted hydrazines, is a versatile scaffold in medicinal and materials chemistry. Its structure features a hydrazone (-NH-N=C-) linkage at the C3 position of the indole moiety, enabling diverse functionalization. Isatin hydrazones exhibit broad biological activities, including anticancer, anticonvulsant, antiviral, and monoamine oxidase (MAO) inhibition . Their electronic properties, such as tautomerism and charge transfer, also make them suitable for sensor applications .

Scientific Research Applications

Anticancer Activity

Cytotoxicity Against Cancer Cell Lines

Isatin hydrazones have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a study synthesized a series of isatin-hydrazones and evaluated their cytotoxicity against human breast adenocarcinoma (MCF7) and ovarian adenocarcinoma (A2780) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 1.51 µM for MCF7 cells, suggesting strong anticancer potential .

CompoundIC50 (MCF7)IC50 (A2780)
4j1.51 µMNot significant
4k3.56 µMLow activity
4e5.46 µMLow activity
4f9.07 µMLow activity

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs). For example, docking studies have shown that certain isatin-hydrazone derivatives effectively bind to the active site of CDK2, inhibiting its activity .

Enzyme Inhibition

Isatin hydrazones have been identified as potential inhibitors of various enzymes, including the epidermal growth factor receptor (EGFR) and monoamine oxidases (MAOs). A recent study highlighted that specific hydrazone-isatin derivatives inhibited EGFR with promising results in pharmacological profiling .

Inhibition Potency

CompoundTarget EnzymeIC50 Value
VIIIbEGFRNot specified
IS1-IS16MAOsNot specified

Antimicrobial Activity

Research has also explored the antimicrobial properties of isatin hydrazones. One study investigated isatin-pyrazole hydrazone conjugates for their ability to inhibit bacterial methionine aminopeptidases (MetAPs). Certain derivatives showed selective inhibition against microbial strains while exhibiting low cytotoxicity towards human cells .

Sensor Applications

Isatin hydrazones have been utilized in sensor technology due to their ability to detect anions. A study synthesized five novel hydrazones that were tested for their anion-sensing capabilities using UV-Vis spectroscopy. These compounds demonstrated effective light-stimulated ON-OFF functionality in the presence of various anions .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a comprehensive evaluation, a series of fluorinated isatin-hydrazone hybrids were synthesized and tested against A549 (lung cancer) and HepG2 (liver cancer) cell lines. The most effective compound exhibited IC50 values of 42.43 µM for A549 and 48.43 µM for HepG2, indicating significant antiproliferative activity .

Case Study 2: Anion Sensing

Another study focused on the synthesis and characterization of isatin-hydrazones as potential anion sensors. The compounds showed varying degrees of selectivity towards different anions, with detection limits being established through spectroscopic methods .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing isatin hydrazone derivatives, and how can purity be ensured?

Isatin hydrazones are typically synthesized via condensation reactions between isatin derivatives and hydrazine or substituted hydrazides. A common method involves refluxing equimolar ratios of isatin and hydrazine in ethanol with acetic acid as a catalyst . Post-synthesis, purification via recrystallization (e.g., using ethanol or DMF) is critical. Purity is validated using melting point analysis, elemental analysis, and spectroscopic techniques (FT-IR, ¹H/¹³C NMR) . For reproducibility, ensure stoichiometric precision and inert atmospheric conditions to prevent oxidation.

Q. Which spectroscopic and analytical techniques are essential for characterizing isatin hydrazones?

Key techniques include:

  • FT-IR : Confirms the formation of the hydrazone bond (C=N stretch at ~1600 cm⁻¹) and absence of starting materials (e.g., isatin’s carbonyl peak at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies proton environments (e.g., N-H hydrazone protons at δ 10–12 ppm) and carbon backbone integrity .
  • X-ray crystallography : Resolves molecular geometry and non-covalent interactions (e.g., hydrogen bonding, π-stacking) critical for structure-activity relationships (SAR) .
  • UV-Vis and fluorescence spectroscopy : Used for optoelectronic studies, particularly in sensor applications .

Q. How are in vitro antimicrobial activities of isatin hydrazones evaluated methodologically?

Standard protocols involve:

  • Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans) .
  • Agar diffusion assays to assess zone-of-inhibition.
  • Controls include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks. Ensure compounds are dissolved in DMSO (<2% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) resolve electronic and packing behaviors of isatin hydrazones?

  • Density Functional Theory (DFT) : Calculates molecular polarity (dipole moments), frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to predict reactivity and interaction sites . For example, a net dipole moment of 5.6 Debye in isatin-s-triazine hydrazone derivatives suggests strong intermolecular interactions .
  • Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., O…H, C…H, H…H contacts) in crystal lattices, aiding in understanding solubility and stability .

Q. What strategies address contradictory structure-activity relationships (SAR) in isatin hydrazones?

Contradictions often arise from substitution patterns. For example:

  • C-5 substitution with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity but may reduce anticancer efficacy due to altered lipophilicity .
  • N-1 modifications (e.g., acyl vs. alkyl groups) can sterically hinder target binding. Resolve discrepancies by systematically varying substituents and correlating with bioassays (MICs, IC₅₀) and computational docking studies .

Q. How are metal complexes of isatin hydrazones synthesized, and what advantages do they offer?

  • Synthesis : React isatin hydrazones with metal salts (e.g., Cu²⁺, Co²⁺) in ethanol/water under reflux. Characterize using molar conductivity, EPR, and single-crystal XRD .
  • Advantages : Enhanced bioactivity (e.g., Ru³⁺ complexes show 10-fold lower MICs than ligands) and stability due to chelation effects. Metal coordination can also enable redox-mediated mechanisms in anticancer applications .

Q. What experimental designs optimize isatin hydrazones for dual functionality (e.g., antimicrobial and antioxidant properties)?

  • Hybridization : Conjugate hydrazones with pharmacophores like pyrazole (antibacterial) or 1,8-naphthalimide (fluorescence/antioxidant) .
  • Assays : Pair disc diffusion (antimicrobial) with DPPH radical scavenging (antioxidant) assays. For example, Schiff base derivatives of isatin hydrazones show IC₅₀ values <10 µM in antioxidant tests, comparable to ascorbic acid .

Q. Methodological Challenges and Solutions

Q. How to resolve low yields in hydrazone synthesis?

  • Catalyst optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster kinetics.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for sterically hindered reactants.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yields by 15–20% .

Q. What approaches validate the biological selectivity of isatin hydrazones?

  • Target-specific assays : For antibacterial agents, test inhibition of methionine aminopeptidase (MetAP) via enzyme kinetics .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to confirm selective toxicity toward pathogens over host cells .

Q. How to design isatin hydrazones with improved pharmacokinetic properties?

  • Lipophilicity modulation : Introduce -OCH₃ or -CF₃ groups to enhance membrane permeability (Clog P optimization) .
  • Pro-drug strategies : Incorporate hydrolyzable esters (e.g., acetyl) for controlled release in physiological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isatin Semicarbazones vs. Hydrazones

  • Anticonvulsant Activity: Isatin semicarbazones (e.g., 6-chloroisatin-3-(4-bromophenyl)semicarbazone) demonstrated potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous strychnine (ScSTY) tests, with efficacy surpassing phenytoin and valproic acid. Key Data:
  • Semicarbazone (6-chloroisatin derivative): ED₅₀ = 30 mg/kg (oral) in MES test .
  • Hydrazones: Inactive at 300 mg/kg .

  • Structural Flexibility :
    Semicarbazones exhibit greater conformational rigidity due to the additional carbonyl group, enhancing receptor binding compared to hydrazones .

Isatin Thiosemicarbazones vs. Hydrazones

  • Anticancer and Antitubercular Activity :
    Thiosemicarbazones (e.g., 3-phenylhydrazones) showed cytotoxic activity via cyclin-dependent kinase (CDK2) inhibition (IC₅₀ = 1.2–4.7 µM) . Hydrazones, however, displayed broader MAO inhibition (e.g., IB4: MAO-A IC₅₀ = 0.015 µM) .
    • Electrochemical Behavior :

      Thiosemicarbazones undergo irreversible oxidation and reduction, influenced by the thiourea group and nitro substituents, whereas hydrazones exhibit reversible MAO inhibition due to stable hydrogen bonding with Asn181 .

Isatin Acyl Hydrazones (OXIZIDs) vs. Indazole-3-Carboxamides

  • Regulatory Status :
    OXIZIDs (e.g., BZO-HEXOXIZID) evade legal control due to their isatin acyl hydrazone core, unlike indazole-3-carboxamides (e.g., ADB-BUTINACA), which are regulated .
  • Pharmacological Profile: OXIZIDs lack reported MAO or CDK2 activity but are emerging in designer drug markets, whereas indazole-carboxamides are associated with cannabinoid receptor activity .

Pharmacological Activity Comparison

MAO Inhibition

Compound Class MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (MAO-B/MAO-A) Reference
Isatin Hydrazone (IB4) 0.015 1.87 124.7
This compound (IB3) 0.019 0.068 3.68
Piperonylic Acid Hybrid 0.034 0.003 0.09
Fensalamide (Reference) 0.80 0.125 0.16
  • Mechanistic Insights :
    Hydrazones like IB3 and IB4 bind competitively to MAO-A/B via hydrogen bonds with Asn181 and Tyr398, while piperonylic acid hybrids target the entrance cavity with higher MAO-B selectivity .

Anticancer Activity

Compound Target IC₅₀ (µM) Reference
3-Phenylhydrazone (CDK2) CDK2 Kinase 1.2–4.7
Isatin-Quinoline Hybrids MCF-7 Breast Cancer 8.2–12.4
5-Fluoro this compound Walker Carcinoma N/A*

Physicochemical and Functional Comparisons

UV-Vis Spectral Properties

Compound Class Absorption Maxima (nm) Fluorescence Maxima (nm) Solvent Dependency Reference
Isatin-1,8-Naphthalimide 460, 550–700 556 (exc. 465) High in DMF/DMSO
Arylhydrazones 430–450 500–520 Low
  • Tautomerism: Isatin-naphthalimide hydrazones exhibit concentration-dependent tautomerism, with aggregated forms absorbing at 630 nm and monomeric forms at 460 nm . Methylation at the isatin NH position enhances charge transfer, shifting absorption to 630 nm .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-diazenyl-1H-indol-3-ol

InChI

InChI=1S/C8H7N3O/c9-11-8-7(12)5-3-1-2-4-6(5)10-8/h1-4,9-10,12H

InChI Key

VUWSZYFGAPIFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)N=N)O

Origin of Product

United States

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